5-溴-7-氟-1H-吲唑-3-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

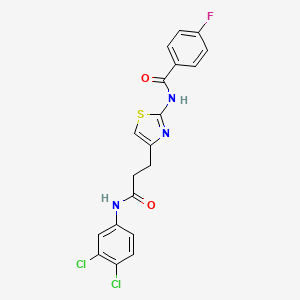

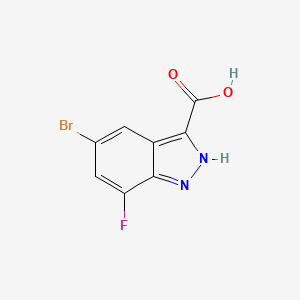

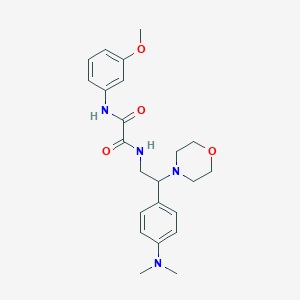

5-Bromo-7-fluoro-1H-indazole-3-carboxylic acid is a chemical compound with the molecular formula C8H4BrFN2O2 . It is mainly used as a raw material in chemical synthesis for the preparation of other compounds .

Molecular Structure Analysis

The molecular weight of 5-bromo-7-fluoro-1H-indazole-3-carboxylic acid is 259.032 Da . The compound has an empirical formula of C8H4BrFN2O2 .Physical And Chemical Properties Analysis

5-Bromo-7-fluoro-1H-indazole-3-carboxylic acid is a solid at room temperature . It has a molecular weight of 259.032 Da . The compound has a high GI absorption and is BBB permeant .科学研究应用

合成和表征

5-溴-7-氟-1H-吲唑-3-甲酸是一种在各个研究领域具有重大潜力的化合物,尤其是在有机化学和材料科学中。它的衍生物,例如 N-杂环卡宾和氟代萘酸,已被合成并因其独特的性质和应用而被研究。

N-杂环卡宾的生成:卤代取代吲唑鎓-3-羧酸盐的合成和性质,包括 5-溴-7-氟衍生物,已经得到描述,展示了它们脱羧以产生 N-杂环卡宾。这些卡宾可以与各种底物反应,为新型化合物和材料提供途径 (Schmidt 等,2007)。

晶体结构和光谱表征:已经报道了 5-溴-7-氟-1H-吲唑-3-甲酸衍生物的详细晶体结构和光谱数据。这些研究有助于更深入地了解该化合物的化学行为以及在材料科学和药物中的潜在应用 (Anuradha 等,2014)。

杂芳族羧酸的氟化:已经对包括吲唑衍生物在内的杂芳族羧酸的脱羧氟化进行了研究。该过程允许将氟原子有效地引入吲唑环,为药物和农用化学品的发展开辟了新途径 (袁等,2017)。

在药物发现和设计中的应用

5-溴-7-氟-1H-吲唑-3-甲酸及其衍生物独特的化学结构使其成为药物发现中的有价值的支架。已经探索了基于此核心结构的新型化合物的合成,以获得潜在的生物活性。

Akt 激酶抑制活性:合成了一系列衍生自 5-溴-7-氟-1H-吲唑-3-甲酸的 1H-吡啶-4-基-3,5-二取代吲唑,并评估了它们的 Akt 激酶抑制活性。这些化合物代表了开发新治疗剂的一个有希望的方向 (Gogireddy 等,2014)。

潜在的抗癌剂:由 3-取代-4-氨基-5-巯基-1,2,4-三唑和氟代苯甲酸(包括 5-溴-7-氟-吲唑-3-甲酸)合成的新的 1,2,4-三唑并[3,4-b]-噻二唑衍生物,被筛选出其抗癌特性。这项研究突出了该化合物在开发潜在抗癌剂中的实用性 (Bhat 等,2004)。

作用机制

Target of Action

The primary targets of 5-bromo-7-fluoro-1H-indazole-3-carboxylic acid Indazole derivatives, which include this compound, have been known to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .

Mode of Action

The exact mode of action of 5-bromo-7-fluoro-1H-indazole-3-carboxylic acid It’s known that indazole derivatives can interact with their targets, leading to changes in the function of these targets . For instance, they can inhibit the activity of certain kinases, thereby affecting the processes these kinases regulate .

Biochemical Pathways

The biochemical pathways affected by 5-bromo-7-fluoro-1H-indazole-3-carboxylic acid Given its potential interaction with kinases, it can be inferred that it may affect pathways related to cell cycle regulation and cell volume control .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 5-bromo-7-fluoro-1H-indazole-3-carboxylic acid Its predicted boiling point is 4889±400 °C, and its predicted density is 2023±006 g/cm3 . These properties may influence its bioavailability.

Result of Action

The molecular and cellular effects of 5-bromo-7-fluoro-1H-indazole-3-carboxylic acid Given its potential interaction with kinases, it can be inferred that it may affect cell cycle regulation and cell volume control .

安全和危害

未来方向

属性

IUPAC Name |

5-bromo-7-fluoro-2H-indazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrFN2O2/c9-3-1-4-6(5(10)2-3)11-12-7(4)8(13)14/h1-2H,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAGLBMDEYPVQLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=NNC(=C21)C(=O)O)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]propane-1-sulfonamide](/img/structure/B2582075.png)

![N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2582076.png)

![2-[[5-Ethylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2582077.png)

![3-Methyl-7-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2582082.png)

![8-(4-Fluorophenyl)-13-(2-methylpropyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2582087.png)

![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-naphthalen-1-ylpyridazin-3-one](/img/structure/B2582089.png)